molecular formula C18H11ClO3 B15046187 2-Formylnaphthalen-1-yl 4-chlorobenzoate

2-Formylnaphthalen-1-yl 4-chlorobenzoate

Cat. No.: B15046187
M. Wt: 310.7 g/mol
InChI Key: OASBLEXDUYDNHD-UHFFFAOYSA-N
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Description

2-Formylnaphthalen-1-yl 4-chlorobenzoate is an organic compound with the molecular formula C18H11ClO3 and a molecular weight of 310.73 g/mol . It is a derivative of naphthalene and benzoic acid, featuring a formyl group attached to the naphthalene ring and a chlorobenzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylnaphthalen-1-yl 4-chlorobenzoate typically involves the esterification of 2-formylnaphthalene with 4-chlorobenzoic acid. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Formylnaphthalen-1-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Formylnaphthalen-1-yl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Formylnaphthalen-1-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorobenzoate group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formylnaphthalen-1-yl 4-chlorobenzoate is unique due to the combination of the formyl group and the chlorobenzoate ester group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its individual components .

Properties

Molecular Formula

C18H11ClO3

Molecular Weight

310.7 g/mol

IUPAC Name

(2-formylnaphthalen-1-yl) 4-chlorobenzoate

InChI

InChI=1S/C18H11ClO3/c19-15-9-7-13(8-10-15)18(21)22-17-14(11-20)6-5-12-3-1-2-4-16(12)17/h1-11H

InChI Key

OASBLEXDUYDNHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(=O)C3=CC=C(C=C3)Cl)C=O

Origin of Product

United States

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